molecular formula C15H28N2O2 B13888271 tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate

Cat. No.: B13888271
M. Wt: 268.39 g/mol
InChI Key: KONFVZYBQGPQNO-CPCZMJQVSA-N
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Description

tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Amination of the Cyclohexyl Ring: The trans-4-aminocyclohexyl group can be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.

    Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylamines.

Scientific Research Applications

tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biological processes involving pyrrolidine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R)-3-(trans-4-hydroxycyclohexyl)pyrrolidine-1-carboxylate
  • tert-butyl (3R)-3-(trans-4-methylcyclohexyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl (3R)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m0/s1

InChI Key

KONFVZYBQGPQNO-CPCZMJQVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2CCC(CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N

Origin of Product

United States

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